REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7](Br)=[CH:6][CH:5]=1)=[O:3].[C:11]([Si](C)(C)C)#[CH:12].C(N(CC)CC)C.C(=O)([O-])[O-].[K+].[K+]>CN(C)C=O.CO.Cl[Pd](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.[Cu]I>[C:11]([C:7]1[CH:8]=[CH:9][C:4]([C:2](=[O:3])[CH3:1])=[CH:5][CH:6]=1)#[CH:12] |f:3.4.5,^1:39,58|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)Br
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
C(#C)[Si](C)(C)C
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
140 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Pd]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Name
|
copper(I)iodide
|
Quantity
|
14 mg
|
Type
|
catalyst
|
Smiles
|
[Cu]I
|
Name
|
|
Quantity
|
110 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
17 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 1.5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
After distillation of the solvent the residue
|
Type
|
EXTRACTION
|
Details
|
was extracted once with 50 ml of ethyl acetate, once with 50 ml of 1N HCl and twice with 50 ml of water
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by silica gel chromatography in hexane/ethyl acetate 10:1
|
Type
|
DISTILLATION
|
Details
|
distilled at 120°/0.1 Torr in a bulb-tube oven
|
Type
|
CUSTOM
|
Details
|
1.74 g (80%) were obtained as a colourless oil
|
Type
|
CUSTOM
|
Details
|
After evaporation the product
|
Type
|
EXTRACTION
|
Details
|
was extracted with 20 ml of ethyl acetate and 20 ml of water
|
Type
|
CUSTOM
|
Details
|
crystallized from 10 ml of hexane
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC=C(C=C1)C(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.8 g | |
YIELD: PERCENTYIELD | 71% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |